The core mechanism of 1-Azakenpaullone involves direct inhibition of the GSK-3β enzyme, which subsequently modulates several key downstream signaling pathways. The table below summarizes its primary molecular actions:
| Action | Specific Effect | Resulting Pathway Activation |
|---|---|---|
| GSK-3β Inhibition | ATP-competitive binding; IC(_{50}) = 18 nM [1] | Increased nuclear β-catenin [2] |
| Wnt/β-catenin Signaling | Prevents β-catenin phosphorylation/degradation [2] | Upregulation of Runx2, cyclin D1, Pdx-1 [2] [3] |
| Kinase Selectivity | >100x more selective for GSK-3β over CDK1/cyclin B (IC({50})=2 µM) and CDK5/p25 (IC({50})=4.2 µM) [1] | Reduced off-target effects [1] |
This orchestrated signaling promotes cell differentiation and survival, forming the basis for its therapeutic research applications.
The following diagram illustrates the sequence of molecular events triggered by this compound in a cell, leading to changes in gene expression.
This compound inhibits GSK-3β, leading to β-catenin stabilization and gene activation.
Research across different biological systems demonstrates the functional outcomes of this mechanism.
This protocol demonstrates how this compound promotes bone cell formation [2].
This in vivo study shows the therapeutic potential of this compound for diabetes [3].
c-KitWv/+ male mice, which develop diabetes due to β-cell dysfunction.An example of its use in regenerative biology [1].
The table below consolidates the key experimental findings and research applications of this compound across different models.
| Research Model | Concentration / Dose | Key Outcome | Signaling Pathway Involved |
|---|---|---|---|
| Human MSCs [2] | 3 µM | Induced osteoblast differentiation and mineralization | Wnt/β-catenin, Runx2 upregulation |
Diabetic (c-KitWv/+) Mice [3] |
2-week treatment | Improved glucose tolerance, increased β-cell proliferation & function | Akt/GSK3β/β-catenin, increased Pdx-1 & cyclin D1 |
| Zebrafish Lateral Line [1] | 2.5 µM | Stimulated proliferation in irradiated neuromasts | Not specified |
| HCC1806 Cells [1] | 30 µM for 24 h | Reduced S6K1 phosphorylation | Potential interaction with mTOR signaling |
The primary research interest in this compound stems from the central role of GSK-3β in various diseases [4] [5]. Its ability to promote autophagy—a cellular "cleaning" process—is particularly relevant for neurodegenerative diseases (AD, PD, HD, ALS) where toxic protein aggregates accumulate [4]. Furthermore, its role in enhancing β-cell function and osteoblast differentiation highlights its potential in treating diabetes and bone disorders [2] [3].
Compared to other GSK-3β inhibitors like Tideglusib, which has progressed to clinical trials, this compound remains a powerful tool for preclinical research due to its well-characterized potency and selectivity [5].
The table below summarizes the key biochemical characteristics of 1-Azakenpaullone:
| Property | Detail |
|---|---|
| CAS Number | 676596-65-9 [1] [2] |
| Molecular Formula | C₁₅H₁₀BrN₃O [1] [2] |
| Molecular Weight | 328.16 g/mol [1] [3] |
| Primary Target | Glycogen Synthase Kinase-3β (GSK-3β) [1] [3] |
| IC₅₀ (GSK-3β) | 18 nM (cell-free assay) [1] [3] |
| Selectivity | >100-fold selective for GSK-3β over CDK1/cyclin B and CDK5/p25 [1] |
This compound has been shown to have significant effects in various areas of cellular research:
The following are detailed methodologies for key experiments cited in the search results.
This protocol measures the direct inhibition of GSK-3β enzyme activity by this compound.
This protocol assesses the compound's ability to induce bone cell differentiation in human MSCs.
This protocol evaluates the neurological effects of this compound in a mouse model.
This compound functions primarily by potently and selectively inhibiting the enzyme GSK-3β. As an ATP-competitive inhibitor, it binds to the kinase's active site, preventing it from phosphorylating its downstream substrates [3]. A key consequence of this inhibition is the disruption of the destruction complex that normally targets β-catenin for degradation. This leads to the stabilization and nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator to drive the expression of target genes (e.g., Runx2, cyclin D1) that promote processes like cell proliferation, differentiation, and survival [4].
The following diagram illustrates the core signaling pathway affected by this compound:
core signaling pathway of this compound
Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional serine/threonine protein kinase that serves as a critical regulatory node in numerous cellular signaling pathways. Initially identified for its role in glycogen metabolism, GSK-3β is now recognized as a pivotal regulator of diverse cellular processes including metabolism, cell proliferation, differentiation, apoptosis, and neural function. The enzyme exists as one of two mammalian isoforms (GSK-3α and GSK-3β) that share 98% sequence identity in their kinase domains but differ in their terminal regions, with GSK-3α containing a glycine-rich extension at its N-terminus absent in GSK-3β [1] [2]. Unlike most protein kinases, GSK-3β is constitutively active in resting cells and undergoes regulation through inhibitory phosphorylation at Ser⁹ (by Akt and other kinases) and activating phosphorylation at Tyr²¹⁶ [3] [2].
The therapeutic rationale for developing GSK-3β inhibitors stems from its implication in multiple pathological conditions. Elevated GSK-3β activity has been documented in Alzheimer's disease, where it promotes both tau hyperphosphorylation (leading to neurofibrillary tangles) and amyloid-β production [1] [2]. In cancer, GSK-3β exhibits dual roles as both tumor suppressor and promoter depending on context, with pro-oncogenic functions reported in 25 different cancer types including colorectal, pancreatic, and breast cancers, as well as glioblastoma and leukemia [4]. Additional therapeutic areas include mood disorders (bipolar disorder, depression), inflammatory conditions, diabetes, and recently, viral infections such as COVID-19 through its role in phosphorylating the SARS-CoV-2 nucleocapsid protein [5] [6]. This diverse involvement has positioned GSK-3β as an attractive therapeutic target, spurring extensive drug discovery efforts.
The molecular architecture of GSK-3β comprises several distinct domains that create multiple potential targeting sites for inhibitory compounds. The human GSK-3β protein consists of 433 amino acids with a molecular mass of 47 kDa, organized into an N-terminal β-strand domain (residues 25-138), a C-terminal α-helical domain (residues 136-343), and a C-terminal tail (residues 344-382) that extends outside the central kinase fold [1] [2]. The ATP-binding pocket is situated at the interface between a glycine-rich loop and the hinge region, while the substrate-binding groove accommodates the unique priming mechanism of GSK-3β [1].
Comprehensive computational analyses have identified seven potentially druggable pockets on GSK-3β [4]:
This structural diversity enables multiple targeting strategies, from traditional ATP-competitive approaches to more innovative allosteric and substrate-competitive mechanisms that may offer enhanced selectivity.
GSK-3β participates in numerous critical signaling pathways, functioning as a regulatory hub that integrates signals from various cellular inputs. The priming phosphorylation requirement represents a unique feature of GSK-3β substrate recognition, where the kinase preferentially phosphorylates substrates containing a pre-phosphorylated serine or threonine residue at the P+4 position (S/T-X-X-X-S/T-P) [1] [2]. This priming mechanism allows for sophisticated regulation of GSK-3β activity through control of substrate accessibility rather than direct kinase activation.
The diagram below illustrates GSK-3β's central role in cellular signaling networks and its regulatory relationships with key pathways:
Figure 1: GSK-3β's Central Role in Cellular Signaling Pathways. GSK-3β integrates signals from multiple pathways including insulin, Wnt, and mTOR signaling, and regulates diverse cellular processes through phosphorylation of downstream substrates. Inhibitory interactions are shown in blue, while activating relationships are shown in red. [1] [3] [2]
GSK-3β inhibitors can be systematically categorized based on their mechanism of action and binding sites, which directly influences their selectivity and therapeutic potential. The table below provides a comprehensive overview of the major inhibitor classes:
Table 1: Classification of GSK-3β Inhibitors by Mechanism of Action
| Inhibitor Class | Binding Site | Mechanism | Representative Compounds | Selectivity Challenges |
|---|---|---|---|---|
| ATP-Competitive | ATP-binding pocket (Pocket 1) | Direct competition with ATP for binding | Staurosporine, AR-A014418, AZD2858, SB-216763, SB-415286 [1] [7] | Low specificity due to high conservation of ATP pocket across kinases [2] [4] |
| Substrate-Competitive | Substrate-binding site (Pocket 2) | Mimics primed substrate, blocking substrate access | L803-mts, L807-mts, FRATide, Axin GID [1] [8] | Weak binding affinity, peptide-based limitations for cellular penetration [1] |
| Allosteric | Various allosteric sites (Pockets 4-7) | Induces conformational changes that block ATP or substrate access | Tideglusib, 5-Imino-1,2,4-triazoles, benzothiazines, Palinurin [1] [4] | Complex mechanisms, unpredictable effects, limited structural characterization [4] |
| Cationic | Mg²⁺ binding site | Competition with Mg²⁺ ions | Lithium chloride [7] | Weak potency, numerous off-target effects |
The pursuit of allosteric inhibitors represents a particularly promising approach for achieving enhanced selectivity. Unlike ATP-competitive inhibitors that target a highly conserved pocket, allosteric compounds bind to less-conserved regions, potentially enabling isoform-specific inhibition and reduced off-target effects. However, this approach faces significant challenges including limited structural characterization of allosteric sites and complex mechanisms that are difficult to predict rationally [4].
The molecular determinants of inhibitor binding vary significantly across different classes. ATP-competitive inhibitors typically form hydrogen bonds with key residues in the hinge region (Val¹³⁵ and Asp¹³³) and utilize hydrophobic interactions within the ATP-binding cleft [1]. In contrast, substrate-competitive inhibitors mimic the primed phosphorylation motif (S/T-X-X-X-S/T-P) and interact with the basic residues comprising the phosphate-binding pocket (Arg⁹⁶, Arg¹⁸⁰, and Lys²⁰⁵) [1] [2]. The covalent inhibitor Tideglusib reportedly targets Cys¹⁹⁹ near the ATP-binding site, though its exact mechanism remains partially characterized [8].
The development of isoform-selective inhibitors represents a particular challenge given the 98% sequence identity in the kinase domains of GSK-3α and GSK-3β. However, differences in terminal regions (only 36% identity in C-terminal regions) and the unique glycine-rich N-terminal extension in GSK-3α provide potential opportunities for achieving selectivity through targeting of non-conserved regions outside the catalytic domain [4]. Recent advances in structural biology and computational modeling continue to reveal novel aspects of GSK-3β regulation that may inform the design of more selective therapeutic compounds.
Alzheimer's disease (AD) represents the most extensively investigated therapeutic indication for GSK-3β inhibitors. The kinase contributes directly to both major pathological hallmarks of AD: tau hyperphosphorylation and amyloid-β accumulation. GSK-3β phosphorylates tau at multiple sites (including Ser⁴⁶, Thr⁵⁰, Thr¹⁸¹, Ser¹⁹⁹, Ser³⁹⁶, Ser⁴⁰⁴, among others), promoting its dissociation from microtubules and aggregation into neurofibrillary tangles [1]. Simultaneously, GSK-3β activation increases amyloidogenic processing of APP, enhancing production of neurotoxic Aβ peptides [1] [2]. Preclinical studies demonstrate that GSK-3β inhibition can reduce both tau pathology and Aβ production, providing a compelling dual mechanism for disease modification.
The clinical development of GSK-3β inhibitors for neurodegenerative conditions has faced significant challenges. Tideglusib, a non-ATP competitive allosteric inhibitor, advanced to Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy but failed to demonstrate sufficient efficacy or acceptable safety profiles [1] [8]. Despite this setback, research continues with a focus on developing better-tolerated inhibitors with improved brain penetration and more targeted mechanisms of action.
The role of GSK-3β in cancer is complex and context-dependent, functioning as both tumor suppressor and promoter. Pro-oncogenic functions of GSK-3β have been identified in 25 different cancer types, where it promotes cell survival, proliferation, migration, and invasion through regulation of critical pathways including Wnt/β-catenin, Hedgehog, Notch, and c-myc signaling [4]. In particular, GSK-3β overexpression or aberrant activation has been documented in colorectal, pancreatic, prostate, breast, and ovarian cancers, as well as glioblastoma and leukemia [4].
Promising oncology-focused candidates include 9-ING-41 from Actuate Therapeutics, a maleimide-based small molecule that exhibits potent selective GSK-3β inhibition and significant preclinical antitumor activity across a spectrum of solid tumors and hematological malignancies [9]. This compound has demonstrated efficacy both as monotherapy and in combination with standard chemotherapeutics, supporting its advancement to clinical evaluation.
Beyond neurodegeneration and cancer, GSK-3β inhibitors show potential in several other therapeutic areas:
Table 2: Clinical and Preclinical Status of Selected GSK-3β Inhibitors
| Compound | Sponsor/Developer | Mechanism | Therapeutic Focus | Development Status |
|---|---|---|---|---|
| Tideglusib | AMO Pharma | Non-ATP competitive, allosteric | Alzheimer's disease, progressive supranuclear palsy, congenital myotonic dystrophy | Phase II/III (failed in AD, continued in other indications) [9] [8] |
| 9-ING-41 | Actuate Therapeutics | ATP-competitive, selective for GSK-3β | Various solid tumors and hematological malignancies | Phase II [9] |
| Lithium | Multiple | Cationic, Mg²⁺ competitive | Bipolar disorder | FDA-approved, repurposing for neurodegeneration [7] |
| COB-187 | Academic compound | Selective ATP-competitive | Proof-of-concept for selective inhibition | Preclinical [8] |
| L803-mts | Academic compound | Substrate-competitive | Metabolic and neurodegenerative disorders | Preclinical [6] [8] |
The development of selective GSK-3β inhibitors employs a multidisciplinary approach combining computational, biochemical, cellular, and in vivo methods. The following workflow illustrates the integrated experimental strategy for identifying and characterizing novel GSK-3β inhibitors:
Figure 2: Comprehensive Workflow for GSK-3β Inhibitor Screening and Characterization. The multi-stage process begins with computational screening and progresses through increasingly complex biological systems to identify and validate promising inhibitors. [5] [8]
Purpose: To determine direct inhibition of GSK-3β kinase activity and calculate IC₅₀ values.
Materials:
Procedure:
Purpose: To assess specificity of inhibitors across the kinome and identify potential off-target effects.
Materials:
Procedure:
Purpose: To verify that inhibitors modulate GSK-3β activity in living cells.
Materials:
Procedure:
The development of clinically viable GSK-3β inhibitors faces several significant challenges that have limited translational success to date. Selectivity concerns remain paramount, particularly for ATP-competitive compounds that target a highly conserved binding pocket shared across the human kinome (>500 kinases) [4]. This promiscuity potential creates substantial risk for off-target effects and undesirable toxicity. The dual roles of GSK-3β in both physiological and pathological processes present another fundamental challenge, as complete inhibition may disrupt essential cellular functions while producing therapeutic effects [4]. This is particularly relevant given GSK-3β's involvement in diverse signaling pathways, where blanket inhibition could simultaneously affect multiple systems.
Additional hurdles include inadequate blood-brain barrier penetration for neurodegenerative applications, isoform-specific functional redundancy between GSK-3α and GSK-3β that complicates therapeutic targeting, and context-dependent effects in oncology where GSK-3β can function as either tumor promoter or suppressor depending on cancer type and stage [4]. The failure of Tideglusib in Phase II clinical trials for Alzheimer's disease highlighted the translational difficulties in this field, potentially relating to insufficient target engagement, inappropriate dosing regimens, or initiation of treatment too late in the disease course [1] [8].
Several innovative approaches show promise for overcoming current limitations in GSK-3β inhibitor development:
The continued integration of structural biology, computational modeling, and mechanistic toxicology will be essential for advancing next-generation GSK-3β inhibitors toward clinical application. As understanding of GSK-3β's complex biology evolves, particularly its context-dependent functions in different tissues and disease states, more sophisticated targeting strategies will likely emerge that enable therapeutic inhibition with acceptable safety profiles.
A two-step synthetic protocol has been developed, featuring an indium-trichloride-mediated intramolecular cyclization. This method is noted for its improved efficiency, mild reaction conditions, and reduced waste generation, which could facilitate broader research and development of 1-azakenpaullone and its analogues [1].
The selectivity of this compound for GSK-3β over the phylogenetically related kinases CDK1 and CDK5 is a key feature. This enhanced selectivity is attributed to the unique charge distribution within its molecule [2]. Replacing a carbon atom with a nitrogen in the parent paullone ring system alters the electron density and molecular interactions within the kinase ATP-binding pocket, favoring binding to GSK-3β [2] [3].
This compound's primary mechanism is the potent inhibition of GSK-3β, a serine-threonine kinase that is a central node in multiple signaling pathways. The following diagram illustrates the canonical Wnt/β-catenin pathway, a key mechanism affected by GSK-3β inhibition, particularly in osteoblast differentiation.
Figure 1: Mechanism of Wnt/β-catenin pathway activation by this compound. Inhibition of GSK-3β prevents β-catenin degradation, leading to Runx2 activation and osteoblast differentiation. [4]
Research indicates that this compound is a powerful inducer of osteoblastic (bone cell) differentiation and mineralization in human mesenchymal stem cells (MSCs) [4]. The proposed mechanism involves:
Global gene expression profiling has revealed that this compound treatment also affects other signaling pathways, including TGFβ and Hedgehog, suggesting a complex mechanism behind its osteo-promotive effects [4].
For in vitro studies, this compound is typically prepared in DMSO at high concentrations (e.g., 66 mg/mL or ~201 mM) [5]. The table below outlines its basic physicochemical properties:
| Property | Value / Description |
|---|---|
| Molecular Weight [5] [7] | 328.16 g/mol |
| Molecular Formula [5] [7] | C₁₅H₁₀BrN₃O |
| CAS Number [7] | 676596-65-9 |
| Solubility [5] [7] | Insoluble in H₂O and Ethanol; soluble in DMSO (e.g., ≥15.05 mg/mL). |
This protocol measures the direct inhibition of GSK-3β kinase activity by this compound in vitro [5] [7]:
The biological effects of 1-Azakenpaullone have been quantified in various cellular models. The table below outlines key experimental findings and conditions from recent research.
| Assay Type | Cell Line/Model | Concentration | Incubation Time | Key Result |
|---|---|---|---|---|
| Osteoblast Differentiation [1] | Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours | Upregulation of osteoblast-specific genes (ALP, OC, ON, COL1A1, OPN) |
| Cell Proliferation [2] | INS-1E β-cell | 20 µM | 4 days | Stimulation of cell replication |
| Podocyte Protection [3] | Murine Podocytes | Specific dose not stated in snippet | N/A | Reduction of injury-induced cytoskeletal changes |
| In Vivo Behavioral Study [2] | Male NMRI mice | 10 or 100 pmol (i.c.v.) | Single administration | Attenuation of Ketamine-induced locomotor hyperactivity and cognitive deficits |
This compound exerts its effects by selectively inhibiting GSK-3β, a serine-threonine kinase. This inhibition is a crucial step in the Wnt signaling pathway, as visualized below.
The core mechanism involves:
Beyond osteogenesis, this mechanism also explains its protective role in podocytes (kidney glomerular cells), where it suppresses injury-induced activation of GSK3β and p38 MAPK signaling, thereby stabilizing the cytoskeleton [3].
To help you implement this in your research, here are detailed methodologies for key assays.
This protocol assesses the compound's ability to drive bone formation from human MSCs.
This high-content screening assay evaluates the compound's efficacy in protecting podocytes from injury-induced cytoskeletal damage.
A 2024 study reported a more efficient synthetic route for this compound, featuring a two-step protocol with an indium-trichloride-mediated intramolecular cyclization under mild reaction conditions [5]. This method offers significantly improved synthetic efficiency and reduced waste generation, which could facilitate greater accessibility for research and future development [5].
1-Azakenpaullone (C₁₄H₇BrN₄O₂) is recognized for its potency and selectivity in inhibiting GSK3β. Its primary mechanism involves competitive inhibition at the ATP-binding site of GSK3β, leading to the stabilization of β-catenin and subsequent activation of Wnt target genes.
The diagram below illustrates the core signaling pathway affected by this compound.
This compound inhibits GSK3β, stabilizing β-catenin to activate Wnt target genes.
This compound has been utilized in diverse exploratory studies to probe fundamental biological processes.
Research in the sea anemone Nematostella vectensis has employed this compound to investigate the ancient evolutionary role of β-catenin signaling in body axis specification [1] [2]. Studies demonstrate that GSK3β inhibition mimics Wnt signaling activation, dose-dependently shifting gene expression domains along the oral-aboral axis. This has been instrumental in elucidating an ancestral regulatory logic for β-catenin-dependent patterning conserved in the cnidarian-bilaterian common ancestor [2].
A high-content screening assay identified this compound as a highly efficacious podocyte-protective agent [3]. It protected podocytes from injury induced by puromycin aminonucleoside (PAN) in vitro by reducing PAN-induced changes in filamentous actin and microtubules. Mechanistic studies further showed that this compound suppressed PAN-induced activation of signaling downstream of GSK3β and p38 mitogen-activated protein kinase (MAPK). It also reduced glomerular injury in a zebrafish model, highlighting its potential as a novel podocyte-protective agent for future therapeutic development [3].
In live-cell studies using NIH 3T3 fibroblasts, this compound was used to investigate the dynamics of β-catenin trafficking [4]. Research showed that GSK3β inhibition stimulated the appearance of β-catenin at membrane ruffles in migrating cells, which reflected increased transient associations rather than increased protein retention [4].
This protocol is used to activate the Wnt/β-catenin pathway in developing embryos to study axis specification.
This protocol describes a high-content screening method to quantify the protective effects of this compound on the podocyte cytoskeleton.
The table below summarizes key quantitative findings from this compound studies.
| Research Model | Effective Concentration | Key Measured Outcomes | Primary Findings |
|---|---|---|---|
| Nematostella vectensis (Embryonic patterning) [1] [2] | 2.5 - 10 µM | Gene expression shifts (e.g., Wnt1, Bra, Six3/6); Phenotypic analysis. | Dose-dependent oralization; Shift/repression of "window" genes (e.g., Wnt1); Ectopic oral structure formation at high concentrations. |
| Murine Podocytes (Cytoprotection) [3] | Dose-dependent (specific µM range not in provided results) | Cytoskeletal organization (F-actin, microtubules); High-content imaging metrics. | Significant protection from PAN-induced injury; Reduced rearrangement of F-actin and microtubules; Suppressed PAN-induced GSK3β & p38 MAPK signaling. |
| NIH 3T3 Fibroblasts (β-catenin dynamics) [4] | 5 µM | FRAP (Fluorescence Recovery After Photobleaching) kinetics of β-catenin-GFP at membrane ruffles. | Increased appearance and transient association of β-catenin at membrane ruffles; No change in nuclear-cytoplasmic shuttling rate. |
This compound serves as a critical research tool for selectively probing GSK3β biology and Wnt/β-catenin signaling across diverse models. Its well-defined experimental protocols enable researchers to investigate fundamental processes in development, cell biology, and disease mechanisms. The consistent findings of its dose-dependent effects underscore the importance of careful concentration optimization in experimental design. Future research will continue to leverage this compound to decipher complex signaling networks and their functional outcomes.
1-Azakenpaullone functions as an ATP-competitive inhibitor [1] [2]. It binds to the ATP-binding pocket on GSK-3β, competing with ATP and preventing the kinase from phosphorylating its downstream substrates [2].
A key feature of this compound is its high selectivity for GSK-3β over other closely related kinases. The table below summarizes its inhibitory profile:
| Kinase Target | IC₅₀ Value | Selectivity Fold-Change (vs. GSK-3β) |
|---|---|---|
| GSK-3β | 18 nM [1] [3] | -- |
| CDK1/Cyclin B | 2.0 μM [1] | >100-fold |
| CDK5/p25 | 4.2 μM [1] | >100-fold |
This selectivity is attributed to its modified heterocyclic structure, which alters the charge distribution within the molecule compared to other paullone derivatives, allowing for more specific interactions with GSK-3β [4] [5].
The primary downstream effect of GSK-3β inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway.
This diagram illustrates the signaling cascade triggered by this compound. By inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin [6] [7]. The stabilized β-catenin accumulates in the nucleus and acts as a transcriptional co-activator, leading to the upregulation of Runx2 [6] [8], a master transcription factor for osteoblast (bone-forming cell) differentiation. This, in turn, drives the expression of osteoblast-specific genes and ultimately promotes cell differentiation and mineralization [6].
The effects of this compound have been validated through various experimental approaches. Here are methodologies for key assays from the research:
This assay directly measures the compound's ability to inhibit GSK-3β enzyme activity [1].
These assays evaluate the functional biological outcome of GSK-3β inhibition in human Mesenchymal Stem Cells (MSCs) [6].
This compound is a valuable research tool for probing GSK-3β's role. Its high selectivity makes it particularly useful for studying Wnt/β-catenin signaling without the confounding effects of CDK inhibition.
1-Azakenpaullone is a potent, cell-permeable small molecule inhibitor recognized for its high selectivity towards Glycogen Synthase Kinase-3β (GSK-3β).
This compound functions primarily as an ATP-competitive inhibitor of GSK-3β [3]. This inhibition prevents the phosphorylation of downstream substrates, leading to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator in the canonical Wnt signaling pathway [4]. The subsequent activation of Wnt target genes drives diverse cellular processes, from stem cell maintenance to differentiation.
The following diagram illustrates the core signaling pathway affected by this compound:
Figure 1: this compound inhibits GSK-3β, stabilizing β-catenin to activate osteogenic genes like Runx2 [4].
This compound significantly enhances the osteoblastic differentiation and mineralization of human Mesenchymal Stem Cells (MSCs) [4].
In a high-throughput screen of 1,429 compounds, this compound was identified as a hit compound that promotes the proliferation of primary human airway basal stem cells, which are crucial for lung repair and regeneration [5].
Research has identified this compound as a protective agent against podocyte injury [6].
This compound has demonstrated potential applications in diabetes research by promoting β-cell health [1] [7].
Studies in zebrafish demonstrate that this compound modulates retinal progenitor cell fate [3].
Table 1: Summary of effective concentrations of this compound in various experimental models.
| Experimental Model | Concentration | Key Findings/Outcomes | Source |
|---|---|---|---|
| Cell-free Kinase Assay | IC₅₀ = 18 nM | Potent inhibition of GSK-3β. | [1] |
| Human MSCs | 3 µM | Enhanced ALP activity, mineralization, & osteogenic gene expression. | [4] |
| Mouse Podocytes | Not Specified | Protection from PAN-induced injury & cytoskeletal stabilization. | [6] |
| INS-1E β-Cells | 20 µM | Stimulated replication & protection from glucolipotoxicity. | [1] |
| Zebrafish Embryos | 2.5 µM | Blocked retinal differentiation, expanded progenitor population. | [3] |
For animal studies, here is a validated formulation for preparing this compound [1]:
The differentiation of human Mesenchymal Stem Cells (MSCs) into osteoblasts is a critical process for bone formation and regeneration. Targeting specific signaling pathways that regulate this differentiation has emerged as a promising therapeutic strategy in bone tissue engineering. Among these, the Wnt/β-catenin signaling pathway plays a pivotal role. This document details the application of 1-Azakenpaullone, a highly selective inhibitor of glycogen synthase kinase-3β (GSK-3β), as a powerful inducer of osteoblastic differentiation and mineralization in human MSCs [1].
The core mechanism involves the inhibition of GSK-3β, which leads to the activation of Wnt signaling. This results in the nuclear accumulation of β-catenin and the subsequent upregulation of the key transcription factor Runx2, ultimately driving the expression of osteoblast-specific genes [1]. The following protocol provides a standardized methodology for researchers to utilize this compound effectively in in vitro osteogenesis studies.
This compound functions by selectively inhibiting GSK-3β, a serine-threonine kinase that constitutively suppresses Wnt signaling. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin. The stabilized β-catenin translocates to the nucleus, where it partners with transcription factors to activate the expression of target genes, including Runx2, a master regulator of osteoblast differentiation [1] [2]. The diagram below illustrates this signaling pathway and the point of inhibition by this compound.
The table below outlines key assays and their optimal time points for evaluating osteogenic progression.
| Assay / Analysis | Key Time Points | Purpose and Brief Description |
|---|---|---|
| Alkaline Phosphatase (ALP) Activity | Day 7-10 | Measures early osteoblast differentiation. Quantify activity using a kit or perform staining (NBT/BCIP) [1] [4]. |
| Gene Expression (qRT-PCR) | Day 7, 14, 21 | Analyzes mRNA levels of osteogenic markers (e.g., Runx2, ALP, Osteocalcin, Osteopontin) [1] [2]. |
| Matrix Mineralization (Alizarin Red S) | Day 21-28 | Quantifies calcium deposition in the extracellular matrix, a hallmark of late-stage osteogenesis [1] [3]. |
Treatment with this compound should significantly enhance the osteogenic differentiation of human MSCs compared to vehicle and osteogenic controls. The table below summarizes the expected quantitative and qualitative outcomes.
| Parameter | Vehicle Control (OIM + DMSO) | This compound (1 µM in OIM) |
|---|---|---|
| ALP Activity | Baseline / Moderate increase | Significantly higher (e.g., >1.9-fold increase) [1] [5] |
| Mineralization (Alizarin Red) | Limited, sparse nodules | Dense, extensive mineralized matrix formation [1] |
| Runx2 Expression | Moderate upregulation | Strong nuclear accumulation and significant upregulation [1] |
| Global Transcriptome | Standard osteogenic profile | Significant changes: 1750+ upregulated & 2170+ downregulated mRNAs; enrichment in Wnt, TGF-β, and Hedgehog pathways [1] |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low ALP Activity / Mineralization | Inactive compound or incorrect concentration. | Verify stock solution integrity and prepare fresh. Confirm final concentration is 1 µM. |
| Cell source or passage number too high. | Use low-passage MSCs (P3-P5) with confirmed osteogenic potential. | |
| High Cell Death / Toxicity | DMSO cytotoxicity or inhibitor toxicity. | Ensure DMSO concentration is low (<0.1%). Test a range of concentrations (e.g., 0.5-2 µM) for optimization. |
| High Background in Controls | Spontaneous differentiation in vehicle control. | Ensure vehicle control (DMSO) is included. Use consistent serum batches pre-screened for low differentiation bias. |
The following table summarizes the effective concentrations of 1-Azakenpaullone for different biological processes in cell culture, as reported in the research.
| Cell Type / System | Primary Effect | Effective Concentration | Key Outcomes |
|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) [1] [2] | Osteoblast Differentiation & Mineralization | 3 µM | ↑ ALP activity, ↑ mineralization (Alizarin Red), ↑ osteoblast gene expression (ALP, OC, Runx2) |
| INS-1E β-Cells [3] [4] [5] | Promotion of β-cell Replication & Survival | 1 - 20 µM | ↑ β-cell proliferation, protection from glucolipotoxicity |
| HCC1806 Cells [6] | Reduction of S6K1 Phosphorylation | 30 µM | Inhibition of downstream signaling |
This protocol is adapted from studies on the osteoblastic differentiation of human MSCs [1] [2].
The following table outlines key assays used to confirm successful differentiation.
| Assay | Procedure | Expected Result with this compound |
|---|---|---|
| Alkaline Phosphatase (ALP) Activity [1] | Measure enzymatic activity or perform cytochemical staining at early time points (e.g., day 7-10). | Significant increase in ALP activity and staining intensity compared to vehicle control. |
| Mineralization (Alizarin Red Staining) [1] | Fix cells and stain with Alizarin Red S at later stages (e.g., day 14-21) to detect calcium deposits. | Increased formation of orange-red mineralized nodules. |
| Gene Expression (qRT-PCR) [1] [2] | Analyze RNA for osteoblast markers (e.g., ALP, OC, ON, COL1A1, OPN, Runx2) around day 10 of differentiation. | Upregulation of osteoblast-specific gene expression. |
This compound promotes osteoblast differentiation through a well-defined mechanism involving the Wnt/β-catenin pathway, as illustrated below.
This diagram illustrates the central mechanism: this compound inhibits GSK-3β, leading to the stabilization and nuclear accumulation of β-catenin, which subsequently upregulates the key transcription factor Runx2 to drive the expression of genes responsible for osteoblast differentiation [1] [2].
This compound serves as a potent and reliable chemical tool for inducing osteoblast differentiation from hMSCs via GSK-3β inhibition and activation of the Wnt/β-catenin pathway. The provided data and protocol offer a foundation for researchers to utilize this compound in studies related to bone biology and tissue engineering.
This compound is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a key regulatory enzyme in the canonical Wnt signaling pathway [1]. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus. There, it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes [2].
This mechanism makes it a valuable tool in basic research for probing Wnt pathway function and in applied research for promoting stem cell maintenance and regeneration.
The core mechanism and experimental validation of this compound's activity are summarized below.
The table below summarizes key quantitative data from published studies on this compound's activity and application in different biological systems.
| Model System | Reported Concentration | Key Experimental Effect | Citation |
|---|---|---|---|
| In Vitro GSK-3β Inhibition | IC50: ~20 nM | High potency and selectivity for GSK-3β over CDK1 and CDK5. | [1] |
| Human Pluripotent Stem Cell (PSC) Differentiation | 10 µM | Induced midbrain specification in neural precursor cells (NPCs) by upregulating EN1 expression. | [2] |
| Primary Human Airway Basal Cell Proliferation | Not specified (validated hit from a 1429-compound screen) | Identified as a pro-proliferative Wnt pathway activator in colony formation and 3D organoid assays. | [3] |
| Zebrafish Retina Development | 2.5 µM | Blocked retinal differentiation and expanded the population of proliferative retinal progenitors. | [1] |
| Zebrafish Posterior Lateral Line | 5 µM | Stimulated proliferation in neuromasts, increasing size and hair cell production. | [4] |
Here are detailed methodologies for key applications of this compound, compiled from the literature.
This protocol uses this compound to drive midbrain fate in NPCs, a critical step for generating midbrain dopaminergic neurons.
This protocol is based on a phenotype-based compound screening to identify pro-regenerative molecules.
This protocol demonstrates the effect of this compound on progenitor cells in a live animal model.
This compound serves as a robust and well-validated chemical tool for activating canonical Wnt/β-catenin signaling. Its application, following the established protocols, can effectively promote stem cell proliferation, influence anteroposterior patterning, and stimulate regenerative responses across diverse experimental models.
1-Azakenpaullone (1-Akp) is a cell-permeable, highly selective, and ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β). It is recognized as a "gold standard" compound for GSK-3 inhibition alongside BIO and CHIR99021 [1]. With potential antidiabetic and neuroprotective activities, it primarily functions by stabilizing β-catenin and activating Wnt/β-catenin signaling, which influences processes like cell proliferation and differentiation [1] [2].
The table below summarizes its fundamental chemical properties:
| Property | Specification |
|---|---|
| CAS Number | 676596-65-9 [3] [1] [2] |
| Synonyms | 1-Akp [3] [4] [5] |
| Molecular Formula | C₁₅H₁₀BrN₃O [3] [4] [2] |
| Molecular Weight | 328.16 g/mol [3] [4] [1] |
| Physical Appearance | Light yellow to yellow, gray-brown, or white to beige powder [3] [6] [1] |
| Purity | Typically ≥97% - 99.66% (HPLC) [3] [6] [4] |
Proper storage is critical for maintaining the stability and activity of this compound. The compound is sensitive to light and moisture, and specific temperature conditions must be adhered to based on the formulation.
The following table details the recommended storage conditions:
| Formulation | Temperature | Stability | Handling Precautions |
|---|---|---|---|
| Powder | -20°C | 3 years [3] [2] | Protect from light [1] [7], keep container tightly sealed [7] |
| Powder | 4°C | 2 years [3] [2] | Protect from light [1] |
| DMSO Stock Solution | -80°C | 1 year [3] [2] | Use fresh DMSO; aliquot to avoid repeated freeze-thaw cycles |
| DMSO Stock Solution | -20°C | 6 months [3] [2] | Use fresh DMSO; moisture-absorbing DMSO reduces solubility [4] |
This compound has limited solubility in aqueous buffers but is highly soluble in DMSO.
| Solvent | Solubility | Details |
|---|---|---|
| DMSO | >10 mg/mL to 66 mg/mL | ~200 mg/mL (609.46 mM), may require ultrasonic aid [3]. One source reports 66 mg/mL (201.12 mM) [4]. |
| Water | Insoluble [4] | Not recommended for direct dissolution. |
| Ethanol | Insoluble [4] | Not recommended for direct dissolution. |
| PBS | Insoluble | Requires formulation via DMSO master stock. |
This protocol is for preparing a 10 mM stock solution in DMSO, a common working concentration for in vitro studies.
Step 1: Calculate Required Solvent Volume
Step 2: Dissolve the Powder
Step 3: Aliquoting and Storage
This compound acts as a potent and selective ATP-competitive inhibitor of GSK-3β. Its inhibition leads to the stabilization and nuclear accumulation of β-catenin, which acts as a transcriptional co-activator to drive the expression of target genes involved in cell proliferation, survival, and differentiation [3] [1] [2].
This protocol is adapted from studies investigating the role of GSK-3 inhibition in pancreatic β-cell replication [4].
This protocol outlines the use of this compound to promote osteogenesis in mesenchymal stem cells (MSCs) via Wnt/β-catenin signaling activation [3].
For animal studies, this compound must be formulated to ensure bioavailability while minimizing stress to the animal.
A validated formulation for intracerebroventricular (i.c.v.) administration in mice is a clear solution consisting of [4]:
Step 1: Prepare DMSO Master Liquid
Step 2: Sequential Solvent Addition
Important Note: The mixed solution should be used immediately for optimal results. Do not store this aqueous working solution for extended periods.
1-Azakenpaullone is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that has emerged as a valuable research tool in regenerative biology and translational medicine. This compound belongs to the paullone family and demonstrates significant selectivity for GSK-3β over other kinases, making it particularly useful for investigating Wnt/β-catenin signaling pathways in various regeneration contexts. Recent advances in synthetic chemistry have enabled more efficient production of this compound through a two-step protocol featuring indium-trichloride-mediated intramolecular cyclization under mild reaction conditions, significantly improving synthetic efficiency while reducing waste generation [1]. These synthetic advances are expected to facilitate broader applications of this compound and its analogues in cellular regeneration and regenerative medicine.
The compound's mechanism centers on its ability to modulate key signaling pathways involved in cellular differentiation, proliferation, and tissue regeneration. As regenerative medicine seeks strategies to repair or replace damaged tissues and organs, this compound has demonstrated utility across multiple model systems—from invertebrate regeneration studies to mammalian stem cell differentiation. The following application notes provide detailed protocols and technical considerations for researchers investigating the compound's effects in various regenerative contexts.
This compound exerts its regenerative effects primarily through selective inhibition of glycogen synthase kinase-3β (GSK-3β), a serine-threonine protein kinase that integrates multiple intracellular signaling pathways. Under normal physiological conditions, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation and maintaining low cytoplasmic levels. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation, leading to its stabilization and nuclear accumulation [2]. Once in the nucleus, β-catenin forms complexes with T-cell factor (TCF) transcription factors, activating expression of target genes involved in cell fate determination, proliferation, and differentiation—processes fundamental to regeneration.
The following diagram illustrates the core signaling pathway through which this compound modulates cellular processes relevant to regeneration:
Beyond the canonical Wnt/β-catenin pathway, this compound influences several additional signaling networks relevant to regeneration. Global gene expression profiling of human mesenchymal stem cells treated with this compound revealed significant modulation of Hedgehog, TGF-β, BMP/Smad, and PI3K/Akt signaling pathways [2]. These pathways collectively contribute to the observed regenerative effects, including enhanced differentiation potential, modulation of cell proliferation, and promotion of tissue-specific matrix production.
In various model systems, this compound has been shown to promote muscle cell dedifferentiation—a process critical for regeneration in certain organisms. In sea cucumber intestinal regeneration, this compound treatment increased the formation of spindle-like structures (SLSs), hallmarks of muscle dedifferentiation, by approximately 50-169% compared to controls [3]. This dedifferentiation process can be decoupled from cell proliferation events, suggesting distinct regulatory mechanisms for different aspects of regeneration. The compound's ability to modulate multiple signaling pathways simultaneously makes it particularly valuable for studying complex regenerative processes.
The sea cucumber (Holothuria glaberrima) represents a valuable model for studying intestinal regeneration due to its remarkable capacity to regenerate its entire digestive tract following autotomy. In this system, this compound has been shown to significantly enhance muscle cell dedifferentiation, a critical early step in the regenerative process. The following protocol outlines the key steps for investigating this compound effects in this model:
Animal handling and evisceration: Induce evisceration by applying gentle pressure to the body wall or through intracoelomic injection of 0.35M KCl. Transfer animals to filtered seawater and maintain at appropriate temperature (typically 20-24°C) throughout regeneration.
Drug preparation and administration: Prepare a 10mM stock solution of this compound in DMSO. Dilute to working concentrations (20-100μM) in filtered seawater immediately before use. For in vivo studies, administer via intracoelomic injection (recommended dosage: 10μL per gram of animal weight) at designated post-evisceration time points. For in vitro assays using tissue explants, culture tissues in seawater containing 20-100μM this compound.
Tissue processing and analysis: Collect regenerating intestinal tissues at various time points (3, 7, 14, 21 days post-evisceration). Fix tissues in 4% paraformaldehyde for histological analysis or preserve in RNA later for molecular studies. For dedifferentiation assessment, perform immunohistochemistry using antibodies against muscle-specific markers and spindle-like structures (SLSs). Counterstain with DAPI to quantify nuclei.
Quantitative assessment: Calculate the ratio of SLSs to DAPI-positive nuclei across multiple fields of view. Compare treated and control groups to determine the extent of muscle dedifferentiation [3] [4].
This compound demonstrates potent activity in promoting osteoblastic differentiation of human mesenchymal stem cells (MSCs), suggesting applications in bone regeneration and tissue engineering. The following protocol details its use for enhancing osteogenic differentiation:
Cell culture and maintenance: Culture human MSCs in growth medium consisting of α-MEM supplemented with 10% fetal bovine serum, 2mM L-glutamine, 100U/mL penicillin, and 100μg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells at 80-90% confluence using standard trypsinization procedures.
Osteogenic differentiation with this compound: Plate MSCs at a density of 5,000-10,000 cells/cm² in growth medium. After 24 hours, replace with osteogenic differentiation medium (growth medium supplemented with 50μM ascorbic acid, 10mM β-glycerophosphate, and 10nM dexamethasone) containing 3μM this compound. Prepare this compound working solution from 10mM DMSO stock. Include vehicle controls (DMSO at equivalent concentration). Refresh medium every 3-4 days for the duration of differentiation (typically 14-21 days).
Differentiation assessment:
Cnidarian models such as the sea anemone Nematostella vectensis provide insights into the evolutionary conservation of regenerative mechanisms. This compound has been used to investigate the role of Wnt/β-catenin signaling in endomesoderm specification:
Embryo collection and maintenance: Induce spawning in adult sea anemones through light and temperature manipulation. Collect embryos and rear at 17°C in filtered seawater. Stage embryos according to developmental timing (hours post-fertilization).
Pharmacological treatment: Prepare this compound working solutions from DMSO stock in filtered seawater. Treat embryos at blastula stage (10-12 hours post-fertilization) with concentrations ranging from 5-20μM. Include vehicle controls (equivalent DMSO concentration).
Phenotypic and molecular analysis: Monitor gastrulation progression and morphological changes. For gene expression analysis, fix embryos at various stages for in situ hybridization using probes for endomesodermal markers. Process for whole-mount in situ hybridization following standard protocols. Analyze spatial expression patterns of transcription factors and signaling molecules involved in endomesoderm specification [5].
Table 1: Optimal this compound Concentration Ranges Across Experimental Models
| Experimental Model | Concentration Range | Optimal Concentration | Primary Outcomes | Key Assessment Methods |
|---|
| Sea cucumber intestinal regeneration | 20-100μM | 20μM (in vitro) 100μM (in vivo) | ↑ Muscle dedifferentiation (50-169%) → Cell proliferation | SLSs/DAPI ratio BrdU incorporation Histological analysis | | Human MSC osteogenic differentiation | 0.3-3μM | 3μM | ↑ ALP activity ↑ Mineralization ↑ Osteoblast gene expression | ALP staining/activity Alizarin Red staining qRT-PCR | | Cnidarian endomesoderm specification | 5-20μM | 10-20μM | Altered endomesoderm patterning Modulated gene expression | in situ hybridization Morphological scoring | | General cell culture | 1-10μM | 3-5μM | β-catenin stabilization Target gene activation | Western blotting Luciferase reporter assays |
Table 2: Timing and Duration of this compound Treatment in Regeneration Models
| Model System | Optimal Treatment Initiation | Treatment Duration | Peak Effect Observation | Vehicle Control Recommendations |
|---|
| Sea cucumber intestinal regeneration | 24-48h post-evisceration | 7-14 days (single dose) 48-72h (in vitro) | 7 days (dedifferentiation) 14-21 days (tissue remodeling) | 0.1-0.5% DMSO in seawater | | Human MSC osteogenesis | At confluence, upon differentiation induction | 14-21 days (with medium changes) | 7-10 days (ALP activity) 21 days (mineralization) | 0.1% DMSO in differentiation medium | | Cnidarian embryonic development | Blastula stage (10-12 hpf) | 12-24 hours | Gastrula stage (24-28 hpf) | 0.1% DMSO in seawater | | Primary neuron cultures | Pre-seeding or post-seeding | 24-72 hours | 24-48 hours (signaling changes) 5-7 days (functional effects) | 0.1% DMSO in culture medium |
Proper handling and preparation of this compound are critical for experimental reproducibility. The compound should be stored as aliquoted stock solutions at -20°C or -80°C, protected from light to prevent degradation. For in vivo administration, prepare fresh working solutions immediately before use. When administering via injection in aquatic models, ensure proper osmolarity matching to the organism's physiological requirements. For cell culture applications, add this compound directly to pre-warmed medium and mix thoroughly before applying to cells. Avoid repeated freeze-thaw cycles of stock solutions, as this can compromise compound stability and potency.
Different regeneration models require specific optimization approaches. For sea cucumber studies, optimal results are achieved when treatment begins during the early dedifferentiation phase (24-48 hours post-evisceration). Higher concentrations (100μM) are generally required for in vivo efficacy compared to in vitro explant cultures (20μM) [3]. In mammalian cell culture, this compound at 3μM consistently promotes osteogenic differentiation of human MSCs without compromising cell viability [2]. When working with embryonic systems such as cnidarians, treatment timing is particularly critical—initiating exposure during early blastula stages maximizes effects on endomesoderm specification while minimizing teratogenic outcomes [5].
Researchers should perform dose-response validation for each new experimental system, as optimal concentrations can vary based on cell density, serum concentration, and specific differentiation protocols. Include appropriate controls such as vehicle (DMSO), untreated, and positive controls (e.g., other GSK-3 inhibitors like LiCl or CHIR99021) to properly contextualize results. When assessing regenerative outcomes, employ multiple complementary assessment methods—for example, combining histology with molecular analyses and functional assays—to comprehensively evaluate treatment effects.
This compound serves as a versatile and potent research tool for investigating cellular regeneration mechanisms across diverse model organisms. Its well-characterized activity as a selective GSK-3β inhibitor enables targeted modulation of Wnt/β-catenin signaling and related pathways involved in cell fate determination, differentiation, and tissue repair. The protocols and technical considerations outlined herein provide researchers with a foundation for implementing this compound in their regeneration studies while ensuring experimental rigor and reproducibility. As synthetic methods continue to improve [1], access to this compound and its analogs is expected to expand, potentially facilitating future translational applications in regenerative medicine.
1-Azakenpaullone (1-Akp) is a highly selective, ATP-competitive small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), with a reported IC₅₀ of 18 nM [1]. In bone tissue engineering, its primary application is as a potent inducer of osteoblastic differentiation and mineralization of human mesenchymal stem cells (MSCs) [2].
The core mechanism involves the inhibition of GSK-3β, a key negative regulator of the canonical Wnt/β-catenin signaling pathway. This inhibition leads to the nuclear accumulation of β-catenin, which subsequently upregulates the expression of Runx2, a master transcription factor for osteoblast differentiation. The activation of this pathway ultimately promotes the expression of osteoblast-specific genes and matrix mineralization [2]. Global gene expression profiling has confirmed that treatment with this compound influences several other signaling pathways associated with osteogenesis, including Hedgehog and TGFβ signaling [2].
The following section provides detailed methodologies for key experiments demonstrating the osteo-promoting effects of this compound.
The diagram below outlines the general workflow for using this compound in osteogenic differentiation studies.
Objective: To induce osteogenic differentiation of human MSCs using this compound.
Materials:
Procedure:
Purpose: To measure ALP activity, an early marker of osteoblast differentiation.
Method:
Purpose: To detect calcium deposits and mineralization, a late marker of osteogenesis.
Method:
Purpose: To quantify the upregulation of osteogenic genes.
Procedure:
Key Target Genes and Expected Outcome:
| Gene Symbol | Gene Name | Role in Osteogenesis | Expected Change with 1-Akp Treatment |
|---|---|---|---|
| ALP | Alkaline Phosphatase | Early differentiation marker | Upregulation [2] |
| Runx2 | Runt-related transcription factor 2 | Master regulator of osteogenesis | Upregulation [2] |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major organic bone matrix component | Upregulation [2] |
| OC (BGLAP) | Osteocalcin | Late differentiation marker, mineralization | Upregulation [2] |
| OPN (SPP1) | Osteopontin | Bone remodeling and mineralization | Upregulation [2] |
| GSK-3β | Glycogen Synthase Kinase-3 Beta | Target of 1-Akp; negative regulator | Downregulation [2] |
Purpose: To confirm the nuclear accumulation of β-catenin and inhibition of GSK-3β.
Procedure:
The table below consolidates essential quantitative data from key studies.
| Parameter | Value / Observation | Significance / Context |
|---|---|---|
| Optimal Working Concentration | 3 µM (in human MSCs) | Effective for osteo-induction without cytotoxicity over 10 days [2]. |
| Cytotoxicity (Proliferation) | No significant effect at 0.3 & 3 µM over 3 days; decrease at 30 µM on day 3 [2] | Suggests a safe therapeutic window at lower concentrations. |
| GSK-3β Inhibition (IC₅₀) | 18 nM [1] | Confers high selectivity over other kinases (e.g., CDK1/cyclin B, IC₅₀ = 2 μM) [1]. |
| Key Upregulated Genes | ALP, OC, ON, COL1A1, OPN, Runx2 [2] | Confirms activation of the osteogenic genetic program. |
| Key Affected Pathways | Wnt/β-catenin, Hedgehog, TGFβR, PI3K, P38 MAPK [2] | Indicates a multi-faceted mechanism promoting connective tissue development. |
The osteogenic effect of this compound is primarily mediated through the Wnt/β-catenin pathway, as illustrated below.
While the direct use of this compound in scaffold-based bone tissue engineering is an emerging area, the principles are clear. A practical approach could involve its controlled release from advanced biomaterial scaffolds. For instance, electrospun scaffolds made from polymers like polyacrylonitrile (PAN) and its composites have shown remarkable characteristics conducive to cell adhesion and growth, and have demonstrated osteoconductive properties in critical-sized bone defects [3]. Incorporating this compound into such a scaffold system via adsorption, encapsulation, or covalent binding could provide sustained, localized delivery to seeded MSCs, enhancing osteogenic differentiation in situ.
This compound serves as a powerful biochemical tool in bone tissue engineering research. The protocols detailed herein provide a robust framework for utilizing this molecule to drive osteogenic differentiation in human MSCs. Its well-defined mechanism of action through GSK-3β inhibition and the Wnt/β-catenin pathway offers a targeted strategy for enhancing bone regeneration, with significant potential for future development in combination with advanced scaffold technologies.
This compound has emerged as a highly selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that demonstrates powerful induction of osteoblastic differentiation and mineralization in human mesenchymal stem cells (MSCs). As a key regulator of multiple signaling pathways, GSK-3β inhibition represents a novel therapeutic approach for bone tissue engineering and regenerative medicine applications. This application note provides comprehensive protocols and technical guidance for researchers investigating the molecular mechanisms of osteoblast differentiation and developing bone regeneration strategies.
The differentiation of MSCs into osteoblasts involves complex processes controlled by various signaling pathways, including Wnt/β-catenin, BMP/Smad, Hedgehog, and TGF-β signaling. This compound specifically targets GSK-3β, a serine-threonine protein kinase that functions as a negative regulator of osteoblast differentiation by suppressing Runx2 activity, the master transcription factor for osteogenesis. Through selective inhibition, this compound activates canonical Wnt signaling, leading to nuclear accumulation of β-catenin and subsequent upregulation of osteoblast-specific genes [1].
The molecular mechanism of this compound centers on its highly selective inhibition of GSK-3β, a key regulatory kinase that integrates multiple signaling pathways involved in osteoblast differentiation. GSK-3β normally phosphorylates β-catenin, targeting it for proteasomal degradation, thereby maintaining low intracellular levels of this critical transcriptional co-activator. By inhibiting GSK-3β kinase activity, this compound prevents β-catenin phosphorylation and degradation, allowing its nuclear accumulation and activation of osteogenic transcription factors [1].
The specificity of this compound for GSK-3β is particularly important for its osteo-inductive properties. Research demonstrates that treatment with this compound (3 µM) significantly reduces GSK-3β expression at both gene and protein levels, confirming target engagement. This inhibition occurs without dramatically affecting other MSC surface markers (CD44, CD73, CD90) that are characteristic of mesenchymal stem cells, indicating a specific mechanism rather than general alteration of stem cell identity [1].
The inhibition of GSK-3β by this compound activates a cascade of signaling events that ultimately drive osteogenic differentiation:
Wnt/β-catenin Pathway Activation: With GSK-3β inhibited, β-catenin accumulates in the nucleus and forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, activating Wnt-responsive genes essential for osteoblast differentiation [1].
Runx2 Upregulation: Nuclear β-catenin significantly upregulates Runx2 expression, the master transcription factor for osteoblast lineage commitment. Runx2 then activates the expression of osteoblast-specific marker genes including alkaline phosphatase (ALP), osteocalcin (OC), osteonectin (ON), collagen type I (COL1A1), and osteopontin (OPN) [1] [2].
Secondary Signaling Modulation: Global gene expression profiling reveals that this compound treatment also modulates additional pathways including Hedgehog, TGF-β, PI3K complex, P38 MAPK, and HIF1A signaling, which contribute to the osteogenic differentiation process [1].
The following diagram illustrates the key signaling pathways involved in this compound-induced osteogenic differentiation:
Diagram 1: Signaling pathway of this compound-induced osteogenic differentiation. This compound inhibits GSK-3β, preventing β-catenin phosphorylation and degradation. Accumulated β-catenin translocates to the nucleus and activates Runx2 expression, which upregulates osteogenic gene expression.
Successful implementation of this compound treatment requires careful concentration optimization to balance efficacy with cell viability. Through dose-response studies, researchers have established optimal concentrations that induce maximal osteogenic differentiation without compromising cell viability:
Table 1: Concentration-dependent effects of this compound on human MSCs
| Concentration | Proliferation Effect | Osteogenic Induction | Recommended Application |
|---|---|---|---|
| 0.3 μM | No significant effect on proliferation at days 1-3 | Moderate induction | Suboptimal for differentiation |
| 3 μM | No significant effect on proliferation at days 1-3; maintained viability through day 10 | Strong induction; significant increase in ALP activity and mineralization | Optimal for differentiation experiments |
| 30 μM | Decreased proliferation by day 3 | Not tested due to cytotoxicity | Not recommended |
Notably, 3 μM this compound demonstrates the optimal balance for osteogenic induction, showing no significant adverse effects on cell proliferation or viability throughout the differentiation period. Live/dead assays conducted on day 3 of treatment revealed only a minute percentage of cell death (apoptosis and necrosis) in treated human MSCs compared to DMSO-vehicle treated controls [1].
The timing of this compound application significantly influences the efficiency of osteogenic differentiation. Based on experimental data, the following treatment schedule is recommended:
Prolonged treatment with this compound for up to 10 days maintains cell viability while effectively promoting differentiation, confirming its suitability for extended differentiation protocols [1].
Materials Required:
Procedure:
Technical Notes:
Materials Required:
Procedure for Osteogenic Differentiation:
Alkaline Phosphatase Activity Assay (Day 7-10):
Mineralization Assessment by Alizarin Red Staining (Day 21):
RNA Isolation and Gene Expression Analysis:
Protein Analysis by Immunocytochemistry:
Treatment of human MSCs with 3 μM this compound should produce consistent molecular and phenotypic changes indicative of osteogenic differentiation. The following table summarizes expected results based on published data:
Table 2: Expected experimental outcomes following this compound treatment
| Parameter | Expected Outcome | Time Frame | Significance |
|---|---|---|---|
| ALP Activity | Significant increase (2-3 fold) vs. control | 7-10 days | Early differentiation marker |
| Mineralization | Enhanced matrix deposition (2-4 fold increase in Alizarin Red staining) | 14-21 days | Late differentiation marker |
| Runx2 Expression | Significant upregulation (2-3 fold) | 5-10 days | Master transcription factor activation |
| β-catenin Localization | Increased nuclear accumulation | 2-5 days | Wnt pathway activation |
| Osteogenic Gene Panel | Upregulation of ALP, OC, ON, COL1A1, OPN (2-5 fold) | 7-14 days | Osteoblast phenotype establishment |
| GSK-3β Expression | Significant reduction at gene and protein levels | 2-7 days | Target engagement confirmation |
Global gene expression profiling of this compound-treated human MSCs typically identifies 1750 upregulated and 2171 downregulated mRNA transcripts (fold change ≥ 2.0; p (Corr) < 0.05) compared to control cells. Pathway analysis reveals significant enrichment in Wnt, Hedgehog, and TGF-βR signaling pathways, all critically involved in osteogenesis [1].
Poor Differentiation Efficiency: Verify MSC multipotency through tri-lineage differentiation capacity testing prior to experiments. Ensure cells are not at high passage number (>P8) which may reduce differentiation potential.
Cytotoxicity Observations: Confirm this compound stock solution concentration accuracy. Ensure DMSO concentration does not exceed 0.03% in final treatment medium.
Inconsistent Mineralization: Check β-glycerophosphate and ascorbate-2-phosphate concentrations in differentiation medium. Verify medium pH stability during culture period.
Variable Gene Expression Results: Always include internal control genes with stable expression. Perform time-course experiments to capture expression peaks for different markers.
Prior to this compound treatment, ensure MSCs meet minimum defining criteria according to International Society for Cellular Therapy guidelines:
Flow cytometry should be performed to confirm surface marker expression profile. For osteogenic differentiation studies, baseline ALP activity and mineralization capacity should be established in control cells without induction.
To ensure experimental reproducibility:
The robust osteo-inductive capacity of this compound makes it particularly valuable for bone tissue engineering applications. Combining this compound with scaffold-based systems presents a promising strategy for enhancing bone regeneration:
Biomaterial Functionalization: this compound can be incorporated into various biomaterial scaffolds including hydroxyapatite, tricalcium phosphate, collagen matrices, and synthetic polymers for localized, sustained delivery.
Combinatorial Approaches: this compound may be combined with other osteo-inductive factors (BMPs, TGF-β) to synergistically enhance bone formation through multiple signaling pathways.
Pre-differentiation Strategies: MSCs can be pre-differentiated with this compound before implantation to establish committed osteoprogenitor cells with enhanced bone-forming capacity.
The following workflow diagram illustrates a complete experimental setup for evaluating this compound in bone tissue engineering applications:
Diagram 2: Experimental workflow for this compound application in bone tissue engineering. The process begins with MSC isolation and characterization, proceeds through this compound treatment and differentiation analysis, and culminates in various tissue engineering applications.
This compound represents a highly effective and specific small molecule inducer of osteogenic differentiation in human MSCs through its selective inhibition of GSK-3β. The protocols outlined in this application note provide researchers with comprehensive methodologies for implementing this compound treatment in experimental systems, from basic mechanistic studies to advanced tissue engineering applications. The robust nature of its effects, combined with well-defined signaling mechanisms, positions this compound as a valuable tool for bone regeneration research and development of novel therapeutic strategies for bone disorders and injuries.
| Attribute | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 676596-65-9 [3] [2] |
| Molecular Formula | C₁₅H₁₀BrN₃O [3] |
| Molecular Weight | 328.16 g/mol [3] |
| Primary Target | Glycogen Synthase Kinase-3β (GSK-3β) [1] [3] [2] |
| IC₅₀ for GSK-3β | 18 nM [3] [4] |
| Key Biological Application | Promotes pancreatic beta-cell replication; supports stem cell maintenance [3] [4] |
A 2024 study reported a highly efficient two-step synthesis of this compound, emphasizing improved atom economy and reduced waste production compared to previous methods [1].
This modern synthesis overcomes limitations of earlier multi-step routes that often suffered from lower yields and complex purification. The two-step approach is advantageous for scaling up production to support cellular regeneration and drug discovery research [1].
This compound protects rat insulinoma (INS-1E) cells from glucolipotoxicity and stimulates proliferation at 1 μM concentration. It promotes replication of beta cells in isolated rat islets, indicating potential as an antidiabetic agent by enhancing functional beta-cell mass [3].
In stem cell research, this compound is used with ID-8 and FK506 to support long-term propagation of human pluripotent stem cells. This combination helps maintain pluripotency and differentiation capacity, crucial for regenerative medicine applications [4].
This compound treatment alters cardiac myocyte morphology primarily through cell elongation, revealing a role for GSK-3β signaling in regulating cardiac cell shape and structure [3].
Objective: Evaluate this compound potency against GSK-3β [3] [4].
Procedure:
Selectivity Assessment: Test against CDK1/cyclin B (IC₅₀ ≈ 2 μM) and CDK5/p25 (IC₅₀ ≈ 4.2 μM) to confirm GSK-3β selectivity over other kinases [3].
The diagram below outlines the efficient two-step synthesis and key cellular applications of this compound.
The following table summarizes the key solubility data and physical properties of this compound:
| Property | Value / Description | Notes / Source |
|---|---|---|
| Aqueous Solubility | Insoluble or slightly soluble [1] [2] | Major challenge for experiments. |
| DMSO Solubility | 66 mg/mL (201.12 mM) [1] | Primary solvent for stock solutions. |
| Ethanol Solubility | Insoluble [1] | Not a viable solvent. |
| Molecular Weight | 328.16 g/mol [1] [2] | - |
| Appearance | Yellow solid [2] | - |
Here are the detailed methodologies for preparing working solutions of this compound for your research.
This is the standard method for creating a concentrated stock solution for cell-based assays [1].
A specific formulation has been validated for animal administration to ensure the compound remains in solution [1].
Preparation Steps [1]:
The following diagram outlines a logical workflow for addressing common solubility-related problems in your experiments.
Frequently Asked Questions
Q1: My compound is precipitating when I add the DMSO stock to my cell culture medium. What should I do? This is the most common issue. First, ensure your DMSO stock is clear. Then, verify that you are performing a serial dilution. Add the DMSO stock directly to the medium while vortexing or pipetting to mix rapidly. Finally, confirm that the final DMSO concentration does not exceed 0.5%. If problems persist, consider making a fresh, more dilute stock solution in DMSO.
Q2: Is there an alternative solvent to DMSO for in vitro work? The available data indicates that this compound is insoluble in water and ethanol [1]. DMSO is the only solvent identified in the literature for creating concentrated stock solutions for research.
Q3: What should I do if the clear solution formulation for in vivo studies doesn't work? If you continue to face issues with precipitation in your animal dosing solution, you can use a homogeneous suspension as an alternative. One validated method is to prepare a suspension at 5 mg/mL in a 1% carboxymethyl cellulose sodium salt (CMC-Na) solution [1].
| Cell Type | Optimal Concentration (for efficacy) | Effect at Optimal Concentration | High Concentration / Toxic Effect | Key Experimental Readouts |
|---|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) [1] | 3 µM | Significant increase in osteoblast differentiation and mineralization; no significant effect on proliferation or viability [1]. | 30 µM decreased cell proliferation on day 3 [1]. | Alkaline Phosphatase (ALP) activity, Alizarin Red staining (mineralization), qRT-PCR for osteogenic genes (ALP, OC, Runx2) [1]. |
| INS-1E β cells [2] | 20 µM | Stimulated cell replication and protected against glucolipotoxicity-induced cell death [2]. | Information not specified in search results. | BrdU incorporation (replication), CyQuant assay (cell number) [2]. |
| Mouse Podocytes [3] | Effective in a dose-dependent manner (specific optimal µM not defined) | Protected against cytoskeleton damage induced by puromycin aminonucleoside (PAN) [3]. | Information not specified in search results. | High-content screening of filamentous actin (F-actin) and microtubule rearrangement [3]. |
The mechanism by which this compound promotes osteoblast differentiation can be visualized as the following signaling pathway:
Diagram 1: The molecular mechanism of this compound in promoting osteoblast differentiation.
Q1: My cells are showing poor viability after adding this compound. What should I check?
Q2: I'm not observing the expected osteogenic differentiation in my hMSCs. How can I troubleshoot this?
Q3: How can I confirm that this compound is working on its intended target in my experiment?
The following workflow outlines the key stages of a typical differentiation experiment:
Diagram 2: Key stages of a typical hMSC differentiation experiment.
While exact data is unavailable, you can establish reliable storage and handling procedures by referring to general guidelines for small molecule chemicals and specific usage in experimental protocols.
Storage Condition Inference: As a solid powder, this compound should be stored under conditions that ensure chemical stability [1]. Recommended storage is in a desiccator at +2°C to +8°C or at room temperature (typically 15-25°C), protected from light and moisture [1]. For long-term storage, freezing at -20°C is advisable [1].
Reconstitution and Short-Term Storage: The compound is typically dissolved in DMSO for experimental use [2] [3]. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store frozen. When thawed, keep at room temperature and use the same day for best stability.
This compound is a Wnt signaling pathway activator that inhibits GSK-3β, leading to β-catenin stabilization and expression of target genes [3]. The table below summarizes key experimental parameters from recent studies.
| Application / Model System | Working Concentration | Treatment Duration | Key Findings / Effects |
|---|---|---|---|
| Human preimplantation embryos [2] | 20 µM | From day 3 to day 5/6 | 70% blastocyst development rate; No significant change in ICM marker expression; Decreased TE marker expression. |
| Primary human airway basal cells [3] | Not specified (screened compound) | Not specified | Induced Wnt target gene activation and promoted basal cell proliferation. |
The following diagram illustrates the mechanism of this compound in activating the Wnt/β-catenin pathway, which is central to its function in the cited research.
This compound functions as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) [3]. By inhibiting GSK-3β, it prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it binds to TCF/LEF transcription factors to activate genes responsible for cell proliferation and differentiation [3].
If precipitation occurs in a DMSO stock solution:
Variability can arise from several factors:
Although not explicitly stated for this compound, many laboratory chemicals and pharmaceuticals are susceptible to photodegradation [1] [4]. It is a standard best practice to protect it from light by wrapping vials in aluminum foil and performing procedures under subdued lighting.
The primary issue of cytotoxicity at high concentrations is well-documented. The table below summarizes the key quantitative findings from recent research:
| Cell Line / Model | Toxic Concentration | Safe / Effective Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | 30 µM | 0.3 nM, 3 nM, 3 µM | Decreased proliferation on day 3; no significant effect on viability or proliferation at lower doses. | [1] |
| Podocytes | Not specified in results | Effective for protection | Protects podocytes from injury in vitro. | [2] |
| INS-1E β cells | Not directly toxic | 20 µM | Stimulates replication and protects against glucolipotoxicity. | [3] |
The core finding is that cytotoxicity is not an all-or-nothing effect but is highly dependent on concentration and cell type. For hMSCs, a clear safe window exists below 30 µM [1]. Furthermore, in some contexts, such as with INS-1E β-cells, 1-Azakenpaullone can be protective against other toxic insults even at concentrations as high as 20 µM [3].
Understanding the mechanism provides clues to managing toxicity. This compound is a potent and selective inhibitor of GSK-3β (IC₅₀ = 18 nM) [4] [3]. Its therapeutic effects, such as enhancing osteoblast differentiation, are mediated through the Wnt/β-catenin signaling pathway:
At high concentrations, the potent inhibition of GSK-3β may excessively disrupt this and other critical signaling pathways (like PI3K/Akt and p38 MAPK), leading to unintended effects on cell proliferation and survival [1] [2]. The diagram below outlines a general workflow for titrating the optimal concentration to maximize efficacy while minimizing toxicity.
There is no universal "maximum safe concentration." It must be determined empirically for your specific cell type and experimental conditions. A good starting point is to test a range from low nanomolar (e.g., 3-30 nM) up to 3 µM [1]. Concentrations at 30 µM and above have been shown to inhibit cell proliferation and should be used with caution [1].
Disclaimer: The information below is synthesized from established scientific literature and best practices in cell biology and pharmacology. As live search capabilities are not active in this environment, the data presented is based on a consolidation of known facts up to April 2024 and is intended for research purposes only. Always validate methods with your specific experimental conditions.
Q1: I am observing inconsistent results in my GSK-3β inhibition assays between different batches of this compound. What could be the cause? A: Batch-to-batch variability is a common challenge with small molecule inhibitors. The primary causes for this compound are typically related to differences in purity, potency, and the presence of residual solvents or salts from the synthesis process. Even small impurities can significantly alter its effective concentration and off-target effects.
Q2: How can I verify the activity of a new batch of this compound before starting a long-term experiment? A: We recommend a two-tiered QC approach:
Q3: What is the recommended storage condition for this compound to maintain its stability? A: this compound should be stored as a lyophilized solid at -20°C or ideally -80°C, protected from light and moisture. Stock solutions in DMSO should be prepared as single-use aliquots and stored at -80°C. Avoid repeated freeze-thaw cycles.
Possible Cause 1: Actual Potency Variation Between Batches Different synthetic routes or purification methods can lead to batches with varying inhibitory strength.
Verification and Solution:
Interpretation: Compare the IC₅₀ values. A significant right-ward shift (higher IC₅₀) indicates lower potency.
Diagram: this compound Mechanism & Verification Workflow
Possible Cause 2: Differences in Purity and Chemical Stability Impurities can interfere with the inhibitor's activity or be toxic to cells, leading to variable outcomes.
Verification and Solution:
Interpretation: A batch with a single, sharp peak at the correct retention time and >98% area is of high purity. Multiple peaks indicate impurities.
Possible Cause: Cytotoxicity from Impurities or Solvents Residual solvents from synthesis (e.g., DMF, THF) or cytotoxic impurities can cause cell death that is misattributed to this compound's primary mechanism.
Verification and Solution:
Interpretation: Compare the CC₅₀ curves. A batch causing significant toxicity at low concentrations (where GSK-3β is inhibited) likely contains cytotoxic impurities.
Table 1: Expected Benchmark Values for High-Quality this compound
| Parameter | Target Specification | Method | Notes |
|---|---|---|---|
| Purity | >98% | Analytical HPLC (UV 254 nm) | Look for a single major peak. |
| Potency (IC₅₀) | ~15-25 nM (GSK-3β) ~30-60 nM (CDK5) | In vitro Kinase Assay | Values can vary slightly based on assay conditions (ATP concentration). | | Functional EC₅₀ | ~0.5 - 2.0 µM | β-catenin Stabilization (Western Blot) | Cell-based efficacy concentration. | | Cytotoxicity (CC₅₀) | >10 µM | MTT/WST-1 Assay (in most cell lines) | Significant toxicity below 5 µM suggests impurity issues. | | Solubility | ≥ 10 mM in DMSO | N/A | Stock solutions should be clear. |
Table 2: Batch Acceptance Criteria for Key Experiments
| Experiment | Pass Criteria | Action if Failed |
|---|---|---|
| HPLC Purity Check | Single peak ≥98% | Do not use; contact supplier for replacement or further purification. |
| GSK-3β IC₅₀ | IC₅₀ within 2-fold of your internal gold standard. | Recalculate working concentrations for this batch or reject. |
| Cellular β-catenin | Clear stabilization at 1-5 µM without cell rounding/death. | Use a different batch. Investigate if cell health is the issue. |
| Cytotoxicity Assay | >90% viability at 2 µM. | Reject batch if toxicity is observed at low, pharmacologically relevant doses. |
Diagram: Batch Quality Control Decision Tree
The table below summarizes the key physicochemical data for 1-Azakenpaullone, which is crucial for planning your experiments [1] [2].
| Parameter | Specification |
|---|---|
| Molecular Weight | 328.16 g/mol [1] |
| CAS Number | 676596-65-9 [1] [2] |
| Primary Solvent | DMSO. Solubility is 66 mg/mL (201.12 mM) or 200 mg/mL (609.46 mM), depending on the source and batch [1] [2]. |
| Water & Ethanol | Insoluble [1] |
| Recommended Stock Concentration | 10-100 mM in DMSO is a standard and practical range for cell-based assays. |
Step-by-Step Protocol for 100 mM DMSO Stock Solution
For most cell-based applications, this compound is first dissolved in DMSO as a concentrated stock before being diluted into the cell culture medium. The final DMSO concentration should typically not exceed 0.1-0.5% to maintain cell viability.
The table below outlines specific experimental contexts and the effective concentrations reported in the literature.
| Experimental Context / Cell Type | Reported Effective Concentration | Key Findings / Notes |
|---|---|---|
| Osteoblastic Differentiation [3] | 3 µM | Human Mesenchymal Stem Cells (MSCs); treatment for 48 hours enhanced osteoblast-specific gene expression. |
| Podocyte Protection [4] | Used alongside Kenpaullone and Alsterpaullone | Murine podocytes; protected against injury-induced cytoskeletal changes. |
| β-cell Proliferation [1] | 5 mM (in combination with glucose) | Human pancreatic islets; a notably high concentration was used to stimulate proliferation. |
| INS-1E Cell Replication [1] | 20 µM | Treatment over 4 days stimulated replication and protected against cell death. |
Problem 1: Compound precipitates in aqueous buffer.
Problem 2: Inconsistent results between experiments.
Problem 3: Observed cytotoxicity.
The following diagram illustrates the logical workflow for setting up a cell-based assay with this compound, from stock preparation to data analysis.
Q1: Can I prepare a stock solution of this compound in a solvent other than DMSO? Based on the available solubility data, DMSO is the recommended solvent. It is highly soluble in DMSO but insoluble in water and ethanol, making other common laboratory solvents unsuitable for preparing concentrated stock solutions [1].
Q2: How long can I store the stock solution? When stored properly, the stock solution is stable for extended periods. It is recommended to store the solution at -20°C for 6 months or at -80°C for 1 year [2]. Creating single-use aliquots is critical to maintaining the compound's integrity.
Q3: What is a typical starting concentration for a new cell-based assay? While you should always optimize for your specific system, a concentration of 1-10 µM is a common and effective starting point for many cell types, including stem cells, as shown in the research [3] [4]. It is advisable to begin with a dose-response experiment to find the ideal concentration for your application.
The table below summarizes the use of this compound (AZK) in two different studies.
| Study Focus / Cell Type | Reported Concentration | Treatment Duration | Purpose / Effect | Source Model |
|---|---|---|---|---|
| Human Airway Basal Cell Proliferation [1] | Not explicitly stated in snippets | Not explicitly stated in snippets | Identify compound as Wnt pathway activator and promoter of basal cell proliferation [1] | Primary Human Bronchial Epithelial Cells (HBECs) [1] |
| Axial Patterning in Sea Anemone (Nematostella vectensis) [2] [3] | A range of concentrations was used [3] | From early blastula stage onward [3] | Upregulate β-catenin signaling to induce oralization of the embryo [2] [3] | Sea Anemone Embryos [2] [3] |
Based on the general principles of pharmacological research, here are the key parameters you must define and control for in your own experiments to ensure consistent results.
To achieve reproducibility, meticulously document and standardize the following conditions for your specific experimental system.
This compound functions by inhibiting GSK-3β, which leads to the stabilization and nuclear translocation of β-catenin, activating the Wnt signaling pathway [1] [2] [3]. The following diagram illustrates this process and the point of inhibition by AZK.
The information available is specific to certain biological models and does not cover all potential experimental scenarios you might encounter.
To build a comprehensive support guide, I suggest you:
The following data is derived from a 2023 study on human Mesenchymal Stem Cells (MSCs) treated with 3 µM 1-Azakenpaullone compared to DMSO-controls [1] [2].
| Profiling Aspect | Experimental Methodology | Key Findings and Validated Results |
|---|
| Global Gene Expression | Technology: Agilent microarray platform [1] [2]. Analysis: Differentially expressed genes identified with fold change ≥ 2.0 and p(corr) < 0.05. | Differential Expression: 1,750 genes upregulated; 2,171 genes downregulated [1] [2]. | | Pathway Analysis | Software: Ingenuity Pathway Analysis (IPA) on upregulated genes [1] [2]. | Enriched Pathways: Significant enrichment in signaling pathways including Wnt/β-catenin, Hedgehog, and TGF-β [1] [2]. | | qRT-PCR Validation | Method: Quantitative real-time PCR on selected genes from enriched pathways [1]. | Validated Genes: Confirmed upregulation of LEF1 (Wnt pathway), IHH (Hedgehog pathway), SMAD7 (TGF-β pathway), and VDR (osteoblast differentiation) [1]. | | Osteoblast Markers | Method: qRT-PCR analysis of established osteoblast-specific markers [1] [2]. | Upregulated Markers: Significant increase in ALP, OC (Osteocalcin), ON (Osteonectin), COL1A1 (Collagen Type I Alpha 1 Chain), and OPN (Osteopontin) [1] [2]. | | Key Transcription Factors | Method: qRT-PCR and immunocytochemistry [1] [2]. | Mechanistic Validation: Increased gene expression and nuclear protein levels of β-catenin and Runx2 [1] [2]. |
For researchers looking to replicate or understand these validation experiments, here are the detailed methodologies used in the study.
The research conclusively showed that this compound promotes osteoblast differentiation by inhibiting GSK-3β, which leads to the stabilization and nuclear accumulation of β-catenin. Inside the nucleus, β-catenin drives the expression of the master osteogenic transcription factor Runx2, which in turn upregulates a network of genes responsible for bone formation [1] [2]. This mechanism is illustrated below.
The gene expression profiling and validation data strongly support that This compound is a powerful and validated inducer of osteoblast differentiation. Its effect is mechanistically grounded in the inhibition of GSK-3β and the subsequent activation of the Wnt/β-catenin-Runx2 signaling axis.
The table below summarizes the key biochemical and functional differences between the two compounds.
| Feature | 1-Azakenpaullone | Kenpaullone |
|---|---|---|
| Primary Target | GSK-3β [1] [2] | GSK-3β [3] |
| IC₅₀ for GSK-3β | 18 nM [2] | 230 nM [3] |
| Key Selectivity | >100-fold selective for GSK-3β over CDK1/cyclin B and CDK5/p25 [1] [2] | Also inhibits CDK1, CDK2, and CDK5 in the sub-micromolar range (IC₅₀: 0.4 - 0.85 µM) [3] |
| Reported Mechanism | Enhanced selectivity attributed to modified charge distribution within the molecule due to its azakenpaullone structure [1] | Dual inhibition of GSK-3 and HGK kinases contributes to its effects in motor neuron survival [4] |
| Key Research Applications | - Osteoblast differentiation of human mesenchymal stem cells [5]
Here is a detailed look at the experimental evidence and methodologies that highlight the distinct applications of each compound.
This protocol is derived from a 2023 study that identified this compound as a powerful inducer of osteogenesis [5].
This methodology is based on a 2021 Nature Communications study that repurposed Kenpaullone for chronic pain [6].
The diagrams below illustrate the distinct mechanisms of action for each compound as revealed by the research.
This pathway shows how this compound, by selectively inhibiting GSK-3β, leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin activates the key transcription factor Runx2, which drives the expression of genes responsible for osteoblast differentiation and bone formation [5].
This pathway illustrates Kenpaullone's role in alleviating neuropathic pain. Its inhibition of GSK-3β (and potentially HGK) prevents the phosphorylation of δ-catenin, allowing it to translocate to the nucleus. There, δ-catenin enhances the expression of the KCC2 gene via the KAISO transcription factor. Increased KCC2 protein levels improve neuronal chloride extrusion, which restores normal inhibitory neurotransmission that is compromised in chronic pain states, ultimately leading to analgesia [6].
The table below compares the half-maximal inhibitory concentration (IC₅₀) of 1-azakenpaullone with other paullone derivatives for key kinase targets. A lower IC₅₀ indicates greater potency.
| Kinase Target | This compound (IC₅₀, μM) | Kenpaullone (IC₅₀, μM) | Alsterpaullone (IC₅₀, μM) |
|---|---|---|---|
| GSK-3β | 0.018 [1] | 0.023 [1] | 0.004 [1] |
| CDK1/Cyclin B | 2.0 [1] | 0.4 [1] | 0.035 [1] |
| CDK2/Cyclin A | 2.0 [1] | 0.68 [1] | 0.015 [1] |
| CDK5/p25 | 4.2 [1] | 0.85 [1] | 0.04 [1] |
This data shows that This compound is highly potent against GSK-3β while exhibiting significantly weaker activity against CDK1, CDK2, and CDK5 compared to kenpaullone and alsterpaullone [1]. The charge distribution within the this compound molecule is discussed as a possible explanation for this enhanced GSK-3β selectivity [2].
The selectivity of this compound translates to specific biological effects in cellular models:
To help you evaluate or replicate the findings, here are the core methodologies from the cited studies.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is directly inhibited by GSK-3β and activated by this compound.
1-Azakenpaullone functions by selectively inhibiting the enzyme GSK-3β. Under normal conditions, GSK-3β tags β-catenin for destruction, keeping the Wnt signaling pathway "off." By inhibiting GSK-3β, this compound allows β-catenin to accumulate and move into the nucleus, where it turns on genes responsible for cell proliferation and differentiation [1] [2].
The following diagram illustrates this core signaling pathway and its role in two key regenerative processes: osteoblast differentiation and general stem cell proliferation.
Key experimental findings that demonstrate its efficacy include:
The table below provides a comparative summary of experimental protocols and quantitative data from key studies.
| Model System | Typical Working Concentration | Core Experimental Protocol / Assay | Key Quantitative Outcome vs. Control |
|---|
| Human MSCs (Osteoblast differentiation) | 3 µM [1] | • ALP Activity & Staining: Cytochemical staining and kinetic activity assay. • Alizarin Red Staining: For mineralized matrix quantification. • qRT-PCR: For osteogenic gene expression (Runx2, ALP, OC, COL1A1) [1]. | • Significant increase in ALP activity and mineralized nodules. • Upregulation of key osteoblast genes [1]. | | Primary Human Airway Basal Cells (Proliferation) | Not explicitly stated (identified from screen) | • Luciferase-based Proliferation Screen: 384-well format, bioluminescence readout. • Validation: CellTiter-Glo assay (ATP quantification) and 3D organoid formation assay [3]. | • Induced basal cell proliferation. • Increased organoid size and number [3]. | | Zebrafish Lateral Line (Hair cell regeneration) | Not explicitly stated | • Pharmacological Treatment: Live fish exposed to compound. • EdU Labeling: To mark proliferating cells. • Immunofluorescence: For hair cell and support cell counts [4]. | • Increased proliferation in neuromasts. • More hair cells produced during development and regeneration [4]. | | Sea Cucumber (Holothuria glaberrima, Intestinal regeneration) | Tested in vitro in explant cultures | • In Vitro Explant Culture: Body wall tissue cultured with compounds. • Immunohistochemistry: Using specific antibodies to assess muscle cell dedifferentiation [5]. | • Increased muscle cell dedifferentiation [5]. |
When considering this compound for regenerative studies, keep the following points in mind:
| Experimental Assay | Key Finding with 1-Azakenpaullone | Implication / Role in Runx2 Upregulation |
|---|---|---|
| ALP Activity & Staining [1] [2] | Significant increase in activity and staining intensity | Confirmed enhanced early-stage osteoblast differentiation. |
| Alizarin Red Staining [1] [2] | Increased mineralized matrix formation | Verified late-stage osteoblast maturation and mineralization. |
| qRT-PCR (Marker Genes) [2] [3] | Upregulation of ALP, OC, ON, COL1A1, OPN | Demonstrated activation of the osteogenic genetic program. |
| qRT-PCR / Immunocytochemistry (GSK-3β) [2] [3] | Suppression of GSK-3β expression and pathway | Confirmed on-target inhibition of GSK-3β. |
| qRT-PCR / Protein Expression (β-catenin) [2] [3] | Upregulated gene expression and nuclear localization | Showed activation of the canonical Wnt signaling pathway. |
| qRT-PCR (Runx2) [2] [3] | Significant upregulation of Runx2 expression | Identified the key transcription factor activated downstream. |
| Microarray & Bioinformatics [1] [2] | 1750 genes upregulated; pathways like Wnt, Hedgehog, TGFβR enriched | Provided global evidence of Wnt pathway activation and osteoblast differentiation. |
The validation of this compound was achieved through the following standard experimental workflows:
The following diagram illustrates the well-established molecular mechanism by which this compound upregulates Runx2, as demonstrated in the studies.
The mechanism can be broken down into three key steps, supported by the experimental data:
The following table compares key experimental data for 1-Azakenpaullone and other related compounds.
| Compound | Primary Target (IC50) | Key Experimental Findings on Regeneration | Biological Model | Effective Concentration |
|---|
| This compound | GSK-3β (18 nM) [1] | • Induces airway basal cell proliferation and Wnt target gene activation [2]. • Promotes osteoblast differentiation and mineralization [3]. • Protects podocytes from injury-induced cytoskeletal damage [4]. | • Primary human airway cells [2] • Human Mesenchymal Stem Cells (MSCs) [3] • Murine podocytes [4] | 2.5 μM [2] to 3 μM [3] | | Kenpaullone | GSK-3β, CDKs [2] | • Identified as a pro-proliferative hit in airway basal cell screening [2]. • Protects podocytes from injury; modulates cytoskeleton [4]. | • Primary human airway cells [2] • Murine podocytes [4] | Information missing | | Alsterpaullone | GSK-3β [4] | • Provides maximal podocyte protection among paullones tested; suppresses injury-induced signaling [4]. | • Murine podocytes [4] | Information missing | | SB216763 | GSK-3β [4] | • Used as a reference GSK-3 inhibitor in podocyte protection studies [4]. | • Murine podocytes [4] | Information missing |
For researchers looking to replicate these findings, here is a detailed breakdown of the key methodologies.
The following diagram illustrates the core mechanism of this compound and a generalized workflow for the key experiments discussed.